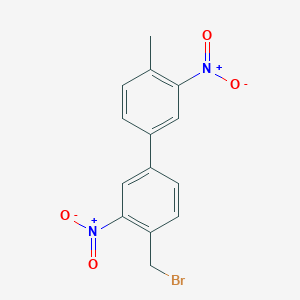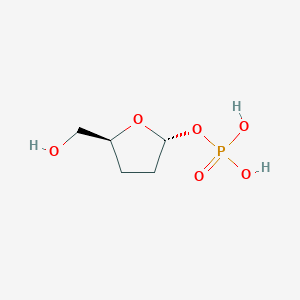![molecular formula C17H14N2O3 B12527445 3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one CAS No. 679426-08-5](/img/structure/B12527445.png)
3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one is a complex organic compound that belongs to the class of pyrrolopyrrolizine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl group and the pyrrolo[2,3-b]pyrrolizin-8(1H)-one core structure contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
科学的研究の応用
3-(3,4-Dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of specific kinases involved in cell proliferation and survival, thereby exerting its anti-cancer effects .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(3,4-dimethoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one include other pyrrolopyrrolizine derivatives with different substituents on the phenyl ring or modifications to the core structure. Examples include:
- 3-(3,4-Dimethoxyphenyl)pyrrolo[2,3-b]pyridine
- 3-(3,4-Dimethoxyphenyl)pyrrolo[2,3-b]pyrazine
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical properties. The presence of the dimethoxyphenyl group and the pyrrolo[2,3-b]pyrrolizin-8(1H)-one core contributes to its unique reactivity and potential therapeutic applications .
特性
CAS番号 |
679426-08-5 |
|---|---|
分子式 |
C17H14N2O3 |
分子量 |
294.30 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C17H14N2O3/c1-21-13-6-5-10(8-14(13)22-2)11-9-18-15-16(11)19-7-3-4-12(19)17(15)20/h3-9,18H,1-2H3 |
InChIキー |
XKXZTXKRFLTEGO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=CNC3=C2N4C=CC=C4C3=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


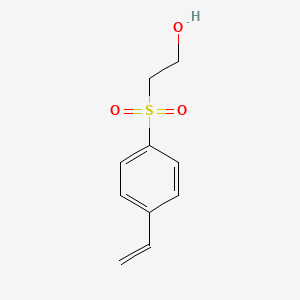
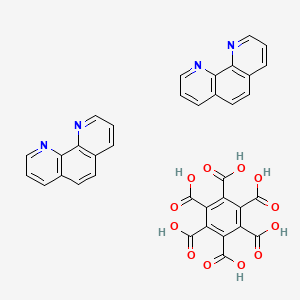
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)
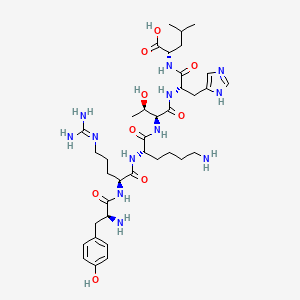
![3,3-Bis[(benzyloxy)methyl]oct-5-ynal](/img/structure/B12527396.png)

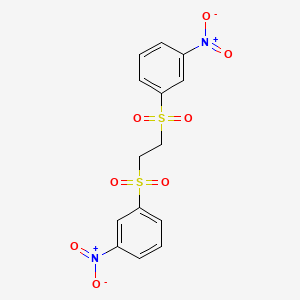
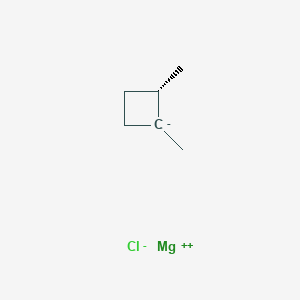
![3-{[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B12527404.png)
(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
![2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12527412.png)
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-5-cyanophenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12527413.png)
